molecular formula C21H22N4OS B2865519 (4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone CAS No. 1286726-34-8

(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone

Cat. No.: B2865519
CAS No.: 1286726-34-8
M. Wt: 378.49
InChI Key: MMHWZZWPBZZOBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isothiazole, phenyl, and piperazine rings would likely result in a rigid, cyclic structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The isothiazole ring, for example, might undergo reactions with nucleophiles or electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Synthesis and Characterization

  • The novel compound (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone was synthesized and characterized using FTIR, NMR, and mass spectrometric techniques. Density Functional Theory (DFT) was used for structural optimization and analysis of stability and intermolecular charge transfer (FathimaShahana & Yardily, 2020).

Docking Studies and Biological Activities

  • Molecular docking studies were conducted to understand the antiviral activity and pharmacokinetic behavior of synthesized compounds. This includes analysis of hydrogen bonding interaction with targets, aiding in understanding antibacterial activity (Shahana & Yardily, 2020).

Synthesis of Related Compounds

  • Arylisoxazole-phenylpiperazines were synthesized and evaluated for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase. This research revealed selective inhibition properties, contributing to the understanding of these compounds in neurological applications (Saeedi et al., 2019).

Pharmaceutical Applications

  • Novel pyrazole and benzoxazole derivatives were synthesized and tested for antibacterial activities, expanding the knowledge on the potential pharmaceutical applications of these compounds (Landage, Thube, & Karale, 2019).

Structural Studies

  • The crystal structure of various derivatives was analyzed, providing insights into molecular configurations and potential interactions in biological systems. These studies are crucial for the development of drugs and understanding their mechanism of action (Cao et al., 2010).

Properties

IUPAC Name

[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS/c1-15-7-9-16(10-8-15)19-18(22)20(27-23-19)21(26)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10H,11-14,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHWZZWPBZZOBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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